molecular formula C8H11FNOP B1460378 2-(Dimethylphosphoryl)-4-fluoroaniline CAS No. 1263178-53-5

2-(Dimethylphosphoryl)-4-fluoroaniline

Cat. No.: B1460378
CAS No.: 1263178-53-5
M. Wt: 187.15 g/mol
InChI Key: KKDZPJAROYVZPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the chemical reactions used to synthesize the compound. It may include the reactants, conditions, and the yield of the reaction .


Molecular Structure Analysis

This involves the analysis of the molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the reactants, products, and the conditions of the reaction .


Physical and Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Fluorescent Probes for Biological Studies

  • Researchers have engineered a fluorescent amino acid, indicating potential for the use of similar compounds like 2-(Dimethylphosphoryl)-4-fluoroaniline in studying protein structure, dynamics, and interactions. This development provides a tool for biochemical and cellular investigations of protein functions (Summerer et al., 2006).
  • Another study focuses on the synthesis of solvatochromic fluorophores attached covalently to nucleosides for exploring DNA–protein interactions, demonstrating the utility of related fluorophores in molecular biology (Riedl et al., 2012).

Chemical Synthesis and Medicinal Chemistry

  • A specific synthesis process describes the preparation of a key intermediate for a novel type of potassium-competitive acid blocker, showcasing the significance of related compounds in pharmaceutical synthesis (Liu Chang, 2009).
  • The synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline as a potential EGFR binding probe illustrates the application in the development of diagnostic and therapeutic agents (Vasdev et al., 2004).

Material Science and Chemical Sensing

  • Research into the development of chemical sensors for detecting DMMP, a simulant for nerve agents, highlights the relevance of organophosphorus compounds in security and environmental monitoring. This indicates the broader applicability of compounds like this compound in sensor technology (Zheng et al., 2010).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves how the compound interacts with biological systems .

Safety and Hazards

This involves the study of the safety and hazards associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves the potential applications and research directions for the compound .

Properties

IUPAC Name

2-dimethylphosphoryl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FNOP/c1-12(2,11)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDZPJAROYVZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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